molecular formula C23H15ClFN3O B5437634 (2E)-2-(1H-benzimidazol-2-yl)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}prop-2-enenitrile

Cat. No.: B5437634
M. Wt: 403.8 g/mol
InChI Key: FCDCAKRXPLUNJQ-FOWTUZBSSA-N
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Description

The compound (2E)-2-(1H-benzimidazol-2-yl)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}prop-2-enenitrile is a complex organic molecule that features a benzimidazole core linked to a phenylprop-2-enenitrile moiety

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[2-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClFN3O/c24-18-7-5-8-19(25)17(18)14-29-22-11-4-1-6-15(22)12-16(13-26)23-27-20-9-2-3-10-21(20)28-23/h1-12H,14H2,(H,27,28)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDCAKRXPLUNJQ-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}prop-2-enenitrile typically involves multi-step organic reactions One common approach is to start with the benzimidazole core, which can be synthesized from o-phenylenediamine and formic acid

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This could include the use of high-pressure reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (2E)-2-(1H-benzimidazol-2-yl)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}prop-2-enenitrile is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a promising candidate for the treatment of various diseases.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (2E)-2-(1H-benzimidazol-2-yl)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}prop-2-enenitrile exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the chloro and fluoro substituents, which may affect its reactivity and biological activity.

    (2E)-2-(1H-benzimidazol-2-yl)-3-{2-[(2-chlorobenzyl)oxy]phenyl}prop-2-enenitrile: Similar structure but lacks the fluorine atom, which could influence its chemical properties.

    (2E)-2-(1H-benzimidazol-2-yl)-3-{2-[(2-fluorobenzyl)oxy]phenyl}prop-2-enenitrile: Similar structure but lacks the chlorine atom, potentially altering its reactivity.

Uniqueness

The presence of both chlorine and fluorine atoms in (2E)-2-(1H-benzimidazol-2-yl)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}prop-2-enenitrile makes it unique compared to its analogs. These substituents can significantly influence the compound’s chemical reactivity, biological activity,

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